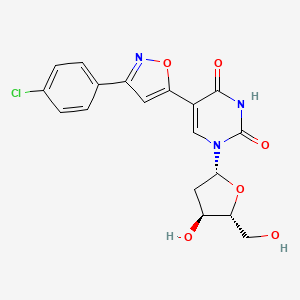
(+)-4-Amino-5-(aminosulphonyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an amino group, a methoxy group, and a sulfamoyl group attached to a benzamide core. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring. This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced to the pyrrolidine ring through an alkylation reaction using an ethyl halide in the presence of a base.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Methoxy and Sulfamoyl Groups: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate. The sulfamoyl group is introduced through a sulfonation reaction using a sulfonating agent such as chlorosulfonic acid.
Final Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide is typically carried out in large-scale reactors with precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. Key steps include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino, methoxy, or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrolidines.
Applications De Recherche Scientifique
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. Key pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound can bind to receptors, altering their conformation and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide can be compared with similar compounds such as:
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-ethylsulfonyl-2-hydroxybenzamide: This compound has an ethylsulfonyl group instead of a sulfamoyl group, which affects its chemical reactivity and biological activity.
4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-iodo-2-methoxy-benzamide:
The uniqueness of 4-Amino-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
93838-91-6 |
|---|---|
Formule moléculaire |
C15H24N4O4S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H24N4O4S/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-14(24(17,21)22)12(16)8-13(11)23-2/h7-8,10H,3-6,9,16H2,1-2H3,(H,18,20)(H2,17,21,22) |
Clé InChI |
LPMXVPCRYKKYRR-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


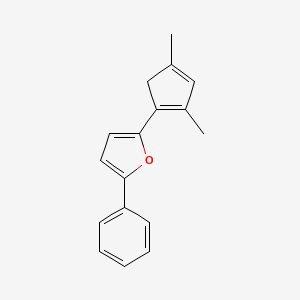
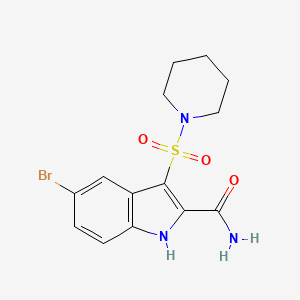

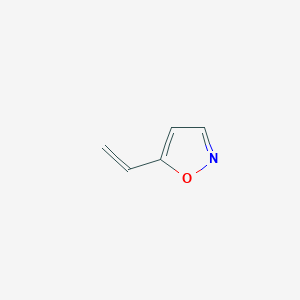
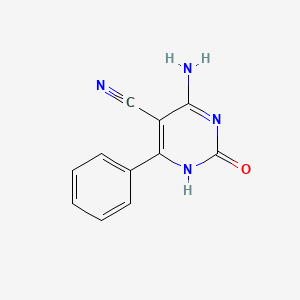
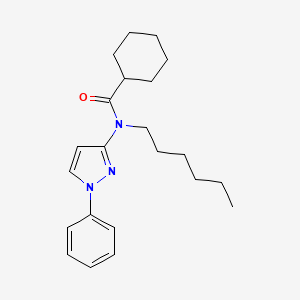
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
